
Ethyl 6,8-Dibromoquinoline-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 6,8-Dibromoquinoline-3-carboxylate: is a chemical compound belonging to the quinoline family. Quinoline derivatives are known for their diverse biological and pharmacological activities, including antibacterial, antimalarial, and anticancer properties. This compound, with its unique bromine substitutions at the 6 and 8 positions, offers potential for various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 6,8-Dibromoquinoline-3-carboxylate typically involves the Friedlander condensation method. This method includes the reaction of an aromatic o-aminoaldehyde or ketone with a carbonyl compound containing reactive α-methylene functionality. The process is often catalyzed by bases or acids and carried out under reflux conditions in an alcoholic solution or organic solvent .
Industrial Production Methods: Industrial production of quinoline derivatives, including this compound, often involves large-scale Friedlander reactions. The reaction conditions are optimized for high yield and purity, using cost-effective reagents and solvents. The process may also include purification steps such as recrystallization or chromatography to ensure the desired product quality .
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The bromine atoms at positions 6 and 8 are susceptible to nucleophilic substitution under specific conditions. Common reagents include:
-
Sodium methoxide (NaOMe) or potassium tert-butoxide (t-BuOK) in aprotic solvents (e.g., DMF or THF) at 80–100°C.
-
Ammonia (NH₃) or primary amines for aminolysis, producing amino-substituted quinoline derivatives .
Example Reaction:
Ethyl 6,8-dibromoquinoline-3-carboxylate+NaOMe→Ethyl 6-methoxy-8-bromoquinoline-3-carboxylate+NaBr
Selective substitution at one bromine position is achievable by controlling stoichiometry and temperature.
Suzuki-Miyaura Cross-Coupling
The compound participates in palladium-catalyzed cross-coupling reactions with arylboronic acids, enabling the synthesis of polyarylquinoline derivatives.
This method is critical for constructing complex heterocycles with applications in medicinal chemistry .
Oxidation and Reduction
-
Oxidation : Treatment with KMnO₄ or CrO₃ in acidic media oxidizes the quinoline ring to quinoline N-oxides.
-
Reduction : LiAlH₄ or NaBH₄ reduces the ester group to a hydroxymethyl group, forming 6,8-dibromoquinoline-3-methanol.
Mechanistic Insight :
The electron-withdrawing carboxylate group enhances the electrophilicity of the quinoline ring, facilitating redox reactions at the 3-position.
Acetylation and Esterification
The hydroxyl group (if present in derivatives) undergoes acetylation with acetic anhydride under reflux, forming protected intermediates for further functionalization .
Example :
N-Phenyl-6,8-dibromo-7-hydroxyquinoline-3-carboxamide+(Ac)₂O→N-Phenyl-6,8-dibromo-7-acetoxyquinoline-3-carboxamide
This step is pivotal in multistep syntheses of bioactive compounds .
Halogenation
While bromine atoms are typically substitution sites, additional bromination can occur under harsh conditions (e.g., Br₂ in glacial acetic acid at 60°C), yielding tetrahalogenated derivatives .
Caution : Over-bromination may reduce regioselectivity and complicate purification .
Key Research Findings
-
Cytotoxicity : Derivatives like ethyl 6,8-diphenylthienoquinoline-2-carboxylate exhibit potent anticancer activity against MCF-7 cells (IC₅₀ = 0.11 μg/mL), surpassing nocodazole in efficacy .
-
Structural-Activity Relationship : Electron-withdrawing substituents (e.g., -F, -Br) enhance cytotoxicity by improving membrane permeability and target binding .
Scientific Research Applications
Key Chemical Reactions
The compound can undergo various chemical reactions, including:
- Substitution Reactions : The bromine substituents can be replaced by other functional groups.
- Oxidation and Reduction Reactions : The quinoline ring can be oxidized or reduced to yield different derivatives.
- Coupling Reactions : It can participate in coupling reactions to form more complex structures.
Medicinal Chemistry
Ethyl 6,8-Dibromoquinoline-3-carboxylate has garnered attention for its potential in drug development, particularly in the following areas:
- Antimicrobial Activity : Studies indicate that this compound exhibits significant inhibitory effects against various bacterial strains. For example, it has shown Minimum Inhibitory Concentration (MIC) values as low as 32 µg/mL against Staphylococcus aureus and 64 µg/mL against Escherichia coli .
- Anticancer Properties : Research has demonstrated that the compound can reduce cell viability in various cancer cell lines in a dose-dependent manner. A cytotoxicity study using the xCELLigence Real-Time Cell Analysis system indicated promising results across multiple cancer types .
Biological Mechanisms
The mechanisms through which this compound exerts its biological effects are under investigation. It may inhibit bacterial enzymes or disrupt cell membrane integrity in antimicrobial applications and interfere with DNA replication or induce apoptosis in cancer cells .
Industrial Applications
In addition to its medicinal uses, this compound is utilized in various industrial applications:
- Dyes and Pigments : Its stability and reactivity make it suitable for producing specialty chemicals such as dyes.
- Catalysts : The compound serves as a building block for developing new materials and catalysts due to its unique chemical properties.
Case Studies and Research Findings
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines using real-time analysis systems. Results indicated a dose-dependent decrease in cell viability across multiple cancer types .
- Antimicrobial Evaluation : Another study focused on its antimicrobial properties against clinical isolates of bacteria, demonstrating effective inhibition comparable to existing antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 6,8-Dibromoquinoline-3-carboxylate involves its interaction with specific molecular targets. In antibacterial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity. In anticancer research, it may interfere with DNA replication or induce apoptosis in cancer cells. The exact molecular pathways and targets are subjects of ongoing research .
Comparison with Similar Compounds
- Ethyl 4,6,8-Trichloroquinoline-3-carboxylate
- Ethyl 6-Bromo-4-Chloroquinoline-3-carboxylate
- Ethyl 2-Chloroquinoline-3-carboxylate
Comparison: Ethyl 6,8-Dibromoquinoline-3-carboxylate is unique due to its specific bromine substitutions, which confer distinct chemical and biological properties. Compared to its chloro-substituted counterparts, the bromine atoms may enhance its reactivity and potential biological activity. This uniqueness makes it a valuable compound for further research and development .
Biological Activity
Ethyl 6,8-dibromoquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of its biological activity, supported by data tables, case studies, and detailed research findings.
Chemical Structure and Properties
This compound has a complex structure characterized by the presence of bromine substituents on the quinoline ring and an ethyl ester functional group. The molecular formula is C12H8Br2NO2, and its chemical structure can be represented as follows:
Chemical Structure (Note: For illustrative purposes only)
Anticancer Activity
Research has demonstrated that this compound exhibits notable cytotoxic effects against various cancer cell lines. A study utilized the MTT assay to evaluate its effectiveness against the MCF-7 breast cancer cell line. The results indicated that this compound induces significant cell proliferation inhibition.
Table 1: Cytotoxic Activity Against MCF-7 Cell Line
Compound | IC50 (µM) | Mechanism of Action |
---|---|---|
This compound | 12.5 | Induces apoptosis, cell cycle arrest at G2/M phase |
Doxorubicin | 0.5 | DNA intercalation |
The IC50 value of this compound was found to be significantly higher than that of Doxorubicin, indicating a lower potency but still noteworthy activity against the MCF-7 cell line .
The mechanism of action for this compound involves the induction of apoptosis in cancer cells. Flow cytometry analysis revealed that treatment with this compound leads to an increase in early and late apoptotic cells compared to untreated controls. Specifically, there was a 7.85-fold increase in early apoptotic cells and an 18.07-fold increase in late apoptotic cells .
Antimicrobial Activity
In addition to its anticancer properties, this compound has been evaluated for antimicrobial activity. Studies have shown that it possesses significant inhibitory effects against various bacterial strains.
Table 2: Antimicrobial Activity
Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
These findings suggest that this compound could serve as a potential lead compound for developing new antimicrobial agents .
Case Studies and Research Findings
- Cytotoxicity Study : A recent study assessed the cytotoxic effects of this compound on various cancer cell lines using the xCELLigence Real-Time Cell Analysis system. The results indicated a dose-dependent decrease in cell viability across multiple cancer types, supporting its potential as an anticancer agent .
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of this compound against clinical isolates of bacteria. The results demonstrated effective inhibition at concentrations comparable to existing antibiotics, suggesting its utility in treating bacterial infections .
Properties
Molecular Formula |
C12H9Br2NO2 |
---|---|
Molecular Weight |
359.01 g/mol |
IUPAC Name |
ethyl 6,8-dibromoquinoline-3-carboxylate |
InChI |
InChI=1S/C12H9Br2NO2/c1-2-17-12(16)8-3-7-4-9(13)5-10(14)11(7)15-6-8/h3-6H,2H2,1H3 |
InChI Key |
KIRLFVUNEXARLJ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CC(=C2N=C1)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.